7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride
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Overview
Description
7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is a chemical compound with significant potential in various scientific fields. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes an aminomethyl group and a chlorine atom attached to the quinoline ring, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride typically involves multiple steps. One common method starts with the chlorination of 8-hydroxyquinoline to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Scientific Research Applications
7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form complexes with metal ions is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar properties but lacking the aminomethyl and chlorine groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.
Uniqueness
7-(Aminomethyl)-5-chloroquinolin-8-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its ability to form stable complexes with metal ions, while the chlorine atom increases its reactivity in substitution reactions. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-(aminomethyl)-5-chloroquinolin-8-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O.2ClH/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9;;/h1-4,14H,5,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQRZEDKTZLEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66233-86-1 |
Source
|
Record name | 7-(aminomethyl)-5-chloroquinolin-8-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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